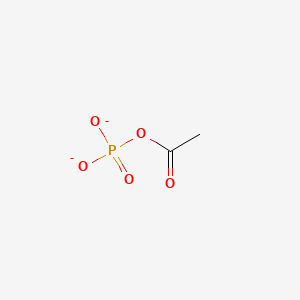

Acetyl phosphate(2-)

Cat. No. B1226001

M. Wt: 138.02 g/mol

InChI Key: LIPOUNRJVLNBCD-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US05094947

Procedure details

Acetyl phosphate was prepared by dissolving 400 ml of 85%-phosphoric acid (6 moles of phosphoric acid) in about 4 liters of ethyl acetate. To this was added 1.2 liters (12 mols) of acetic anhydride (the amount needed to yield a molar ratio of 2:1 for acetic anhydride to phosphoric acid). This operation was carried out with gentle stirring while maintaining the temperature at 5° C. for 30 minutes. Thereafter, the stirring was continued for 2 hours while keeping the temperature at 5° C. At the end of this time, 4.5 liters of water were added, and the mixture neutralized by adding 500 g of sodium bicarbonate. The aqueous layer containing sodium acetyl phosphate was removed. About 5 liters of aqueous sodium acetyl phosphate solution was obtained. To this aqueous acetyl phosphate solution was added an approximately equal amount of ethyl acetate. This combination was agitated, and the aqueous layer separated. This washing treatment with ethyl acetate was repeated several times. Ultimately, approximately 5 liters of an aqueous solution of containing approximately 900 mM sodium acetyl phosphate was obtained. This sodium acetyl phosphate solution was frozen for storage.

Identifiers

|

REACTION_CXSMILES

|

[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[C:6]([O:9][C:10](=[O:12])[CH3:11])(=[O:8])[CH3:7]>C(OCC)(=O)C>[P:1]([O-:4])([O-:3])([O:2][C:6](=[O:8])[CH3:7])=[O:5].[C:6]([O:9][C:10](=[O:12])[CH3:11])(=[O:8])[CH3:7].[P:1](=[O:2])([OH:5])([OH:4])[OH:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6 mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

|

Name

|

|

|

Quantity

|

4 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

1.2 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)(OC(C)=O)([O-])[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(O)(O)(O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |